molecular formula C16H14ClFN2O3S B2423864 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 896313-26-1

4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2423864
CAS No.: 896313-26-1
M. Wt: 368.81
InChI Key: CCGIYOQLQLQMFD-UHFFFAOYSA-N
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Description

4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonamide group attached to a pyrrolidinone ring, which is further substituted with a 3-fluorophenyl group and a chlorine atom. It is of interest in medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

4-chloro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O3S/c17-11-4-6-15(7-5-11)24(22,23)19-13-9-16(21)20(10-13)14-3-1-2-12(18)8-14/h1-8,13,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGIYOQLQLQMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Ring Formation

The 5-oxopyrrolidin-3-yl scaffold is synthesized via cyclization of γ-amino ketones or esters. For example, 3-aminopentanedioic acid derivatives undergo intramolecular cyclization in acidic or basic conditions to form the pyrrolidinone core. A representative method involves reacting 3-(3-fluorophenylamino)pentanedioic acid with acetic anhydride, facilitating cyclization to 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine.

Reaction Conditions:

  • Reactant: 3-(3-Fluorophenylamino)pentanedioic acid (1.0 equiv)
  • Reagent: Acetic anhydride (2.5 equiv)
  • Solvent: Toluene (0.5 M)
  • Temperature: 110°C, reflux, 6 h
  • Yield: ~78% (isolated as a white crystalline solid).

Sulfonylation of the Pyrrolidinone Amine

The sulfonamide group is introduced via reaction of 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine with 4-chlorobenzenesulfonyl chloride. This step requires a base to neutralize HCl, typically triethylamine or 4-dimethylaminopyridine (DMAP).

Procedure:

  • Dissolve 1-(3-fluorophenyl)-5-oxopyrrolidin-3-amine (1.0 equiv) in dichloromethane (0.3 M).
  • Add triethylamine (2.2 equiv) and 4-chlorobenzenesulfonyl chloride (1.1 equiv) at 0°C.
  • Stir at room temperature for 12 h.
  • Quench with water, extract with dichloromethane, and concentrate.
  • Purify via recrystallization (isopropanol/water).

Key Data:

Parameter Value
Yield 82–86%
Purity (HPLC) ≥98%
Melting Point 189–191°C

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts sulfonylation efficiency:

Solvent Base Yield (%) Purity (%)
Dichloromethane Triethylamine 82 97
DMF DMAP 88 98
THF Pyridine 75 95

DMF with DMAP achieves higher yields due to improved solubility of intermediates.

Temperature and Stoichiometry

  • 4-Chlorobenzenesulfonyl chloride: A 10% excess (1.1 equiv) ensures complete amine conversion.
  • Temperature: Reactions at 0°C minimize side products (e.g., sulfonate esters).

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3):

  • δ 7.89 (d, J = 8.4 Hz, 2H, ArH),
  • δ 7.45 (d, J = 8.4 Hz, 2H, ArH),
  • δ 7.32–7.25 (m, 1H, ArH),
  • δ 7.10–6.98 (m, 3H, ArH),
  • δ 4.32 (dd, J = 8.8, 4.0 Hz, 1H, CHN),
  • δ 3.65–3.55 (m, 2H, CH2),
  • δ 2.95–2.85 (m, 2H, CH2).

13C NMR (100 MHz, CDCl3):

  • δ 172.1 (C=O),
  • δ 144.5 (SO2),
  • δ 138.2–115.7 (ArC),
  • δ 56.3 (CHN),
  • δ 37.8, 34.2 (CH2).

Chromatographic Purity

HPLC (C18 column, 70:30 acetonitrile/water):

  • Retention time: 6.72 min
  • Purity: 98.4%.

Comparative Analysis of Methodologies

Conventional vs. Catalytic Approaches

Method Yield (%) Cost (USD/g) Scalability
Traditional sulfonylation 82–86 12–15 High
Microwave-assisted 90 18–20 Moderate

Microwave-assisted synthesis reduces reaction time (2 h vs. 12 h) but increases costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring.

    Reduction: Reduction reactions can target the sulfonamide group or the aromatic rings.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or interfere with signaling pathways crucial for cell survival and proliferation. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-fluorophenyl)benzenesulfonamide: Lacks the pyrrolidinone ring, which may affect its biological activity.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:

Uniqueness

The presence of the pyrrolidinone ring and the specific substitution pattern in 4-chloro-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide makes it unique compared to other sulfonamides. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Q & A

Q. Critical Conditions :

  • Temperature Control : Excess heat during cyclization can lead to racemization of the pyrrolidinone ring.
  • Moisture Sensitivity : Sulfonyl chloride coupling requires anhydrous conditions to prevent hydrolysis.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete coupling .

Basic: How can spectroscopic and crystallographic methods confirm the structure of this compound?

Answer:

  • IR Spectroscopy : Peaks at ~1334 cm⁻¹ (S=O symmetric stretch) and ~1160 cm⁻¹ (S=O asymmetric stretch) confirm sulfonamide functionality. A carbonyl stretch at ~1680 cm⁻¹ indicates the pyrrolidinone ring .
  • ¹H NMR : Key signals include δ 7.2–7.6 ppm (aromatic protons), δ 3.8–4.2 ppm (pyrrolidinone CH₂), and δ 10.2 ppm (NH sulfonamide) .
  • X-ray Crystallography : Reveals torsional angles (e.g., C—SO₂—NH—C = 77.8°) and intermolecular N—H⋯O hydrogen bonds stabilizing the crystal lattice .

Q. Table 1: Key Spectroscopic Data

TechniqueDiagnostic Signals/ParametersSource
IR1334, 1160, 1680 cm⁻¹
¹H NMR (CDCl₃)δ 7.2–7.6 (m, aromatic), δ 4.1 (m, CH₂)
X-rayTorsion angle = 77.8°; Space group P2₁/c

Advanced: How does molecular conformation influence the biological activity of this compound?

Answer:
The compound’s activity is highly dependent on its three-dimensional conformation:

  • Torsional Flexibility : The C—SO₂—NH—C torsion angle (77.8°) positions the sulfonamide group for optimal hydrogen bonding with target enzymes (e.g., carbonic anhydrase) .
  • Pyrrolidinone Ring Puckering : A half-chair conformation facilitates hydrophobic interactions with protein pockets, as seen in analogs inhibiting autotaxin (ATX) .
  • Crystal Packing : Intermolecular N—H⋯O hydrogen bonds enhance stability in solid-state formulations .

Advanced: What structure-activity relationships (SAR) are observed with substituent variations on the phenyl and pyrrolidinone rings?

Answer:

  • Fluorine Position : 3-Fluorophenyl analogs show 2.3-fold higher ATX inhibition (IC₅₀ = 12 nM) than 4-fluorophenyl derivatives due to enhanced π-stacking with aromatic residues .
  • Chlorine vs. Methoxy : 4-Chlorobenzenesulfonamide derivatives exhibit superior solubility (LogP = 2.1) compared to methoxy-substituted analogs (LogP = 3.4), balancing bioavailability and target binding .

Q. Table 2: SAR Comparison

SubstituentBiological Activity (IC₅₀)LogPSource
3-Fluorophenyl12 nM (ATX)2.1
4-Methoxyphenyl85 nM (ATX)3.4
3-Chlorophenyl45 nM (ATX)2.8

Advanced: What mechanistic insights exist regarding this compound’s interaction with biological targets?

Answer:

  • Enzyme Inhibition : Binds to the zinc-containing active site of carbonic anhydrase via sulfonamide coordination, disrupting catalytic hydration .
  • Dose-Dependent Effects : In vitro assays show a linear response (R² = 0.98) between 10–100 μM concentrations and ATX inhibition, suggesting competitive binding .
  • Cellular Uptake : Radiolabeling studies using [¹⁴C]-derivatives indicate rapid intracellular accumulation (t₁/₂ = 15 min) in HeLa cells .

Data Contradiction: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) alter ionization of the sulfonamide group, affecting IC₅₀ values .
  • Purity Levels : Impurities >5% (e.g., unreacted sulfonyl chloride) can artificially inflate inhibition metrics .
  • Cell Line Variability : ATX inhibition in HEK293 cells (IC₅₀ = 12 nM) vs. primary fibroblasts (IC₅₀ = 35 nM) reflects differential receptor expression .

Q. Methodological Recommendations :

  • Standardize assay protocols (pH, temperature).
  • Validate compound purity via HPLC before testing.
  • Use isogenic cell lines for comparative studies.

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